Human Inducible Nitric Oxide Synthase (hiNOS) Inhibitory Potency: 6-Methyl-2-phenyl-2H-indazole-4,7-dione vs. In-Class Comparators
6-Methyl-2-phenyl-2H-indazole-4,7-dione (CHEMBL701152) inhibited human inducible nitric oxide synthase (hiNOS) with an IC50 of 160 nM in a cell-free enzymatic assay [1]. In contrast, the structurally distinct 1H-indazole-4,7-dione BRD4 inhibitor series (e.g., compound 5i, a 6-chloro-5-arylamino-1H-indazole-4,7-dione) displayed no reported iNOS activity, with its primary pharmacology directed at the bromodomain (BRD4 IC50 = 60 nM) [2]. This divergence in target engagement—iNOS inhibition versus bromodomain modulation—demonstrates that the 2-phenyl-2H substitution pattern directs pharmacological selectivity away from the bromodomain axis, a key consideration for projects targeting inflammatory nitric oxide pathways.
| Evidence Dimension | hiNOS inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 160 nM (6-methyl-2-phenyl-2H-indazole-4,7-dione) |
| Comparator Or Baseline | 1H-indazole-4,7-dione BRD4 inhibitor 5i: no reported hiNOS activity; BRD4 IC50 = 60 nM |
| Quantified Difference | Qualitative target divergence: 2-phenyl-2H compound engages iNOS (IC50 = 160 nM) but not bromodomain; 1H-indazole-4,7-dione BRD4 inhibitor 5i engages bromodomain (IC50 = 60 nM) with no iNOS activity |
| Conditions | Cell-free human iNOS enzymatic assay (ChEMBL_89201 / CHEMBL701152); BRD4 binding inhibition assay (Yoo et al., 2018) |
Why This Matters
This differential target selectivity profile makes 6-methyl-2-phenyl-2H-indazole-4,7-dione a mechanistically distinct tool compound for iNOS-related research, where 1H-indazole-4,7-dione BRD4 inhibitors would be pharmacologically irrelevant.
- [1] BindingDB Entry: ChEMBL_89201 (CHEMBL701152). IC50 = 160 nM against human inducible nitric oxide synthase (hiNOS). Accessed May 2026. View Source
- [2] Yoo, M.; Yoo, M.; Kim, J.E.; Lee, H.K.; Lee, C.O.; Park, C.H.; Jung, K.Y. Synthesis and biological evaluation of indazole-4,7-dione derivatives as novel BRD4 inhibitors. Arch. Pharm. Res. 2018, 41 (1), 46–56. View Source
